molecular formula C9H10BrNO2 B14111650 Methyl 3-(aminomethyl)-4-bromobenzoate

Methyl 3-(aminomethyl)-4-bromobenzoate

Cat. No.: B14111650
M. Wt: 244.08 g/mol
InChI Key: YXOZKNALQMFVAZ-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-4-bromobenzoate (CAS 1260786-74-0) is a benzoic acid derivative of significant interest in organic and medicinal chemistry research. This compound features a methyl ester group, a bromine atom at the 4-position, and an aminomethyl (-CH₂NH₂) substituent at the 3-position of the aromatic ring, with a molecular formula of C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol . This structure combines the electronic effects of an electron-withdrawing bromine atom with the nucleophilic and hydrogen-bonding capabilities of the primary amine, making it a versatile and valuable building block for the synthesis of more complex molecules . In organic synthesis , it is utilized as a key intermediate in the development of pharmaceuticals and agrochemicals due to its ability to undergo efficient nucleophilic substitution reactions; the bromine atom serves as a good leaving group, while the aminomethyl group can be further functionalized . In medicinal chemistry , researchers are investigating its potential as a precursor for drug candidates, particularly for neurological and inflammatory conditions. Its structure allows it to interact with biological targets, where the aminomethyl group can form critical hydrogen bonds and the bromine atom may participate in halogen bonding, enhancing binding affinity and specificity . The mechanism of action for its derivatives typically involves binding to specific enzymes or receptors, thereby modulating their activity . Furthermore, in material science , this compound is employed in the synthesis of functionalized polymers and advanced materials, where it can impart improved thermal stability and mechanical strength . Please note: This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 3-(aminomethyl)-4-bromobenzoate

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,5,11H2,1H3

InChI Key

YXOZKNALQMFVAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)CN

Origin of Product

United States

Preparation Methods

Direct Bromination of Methyl 3-(aminomethyl)benzoate

The direct bromination of Methyl 3-(aminomethyl)benzoate presents challenges due to the reactivity of the aminomethyl group. Protecting group strategies are typically employed to prevent side reactions.

Table 1: Bromination Reagents and Conditions

Brominating Agent Solvent Temperature (°C) Catalyst Protecting Group Yield (%) Reference
N-bromosuccinimide (NBS) Dichloromethane 0-25 FeCl₃ Boc 75-85
Bromine Acetic acid 10-80 - Acetyl 80-95
1,3-dibromo-5,5-dimethylhydantoin Concentrated H₂SO₄ 25-40 - tert-butyloxycarbonyl 80-90

The use of N-bromosuccinimide (NBS) in dichloromethane with ferric chloride catalyst has shown good regioselectivity for the para position (C-4) relative to the aminomethyl group when the amino function is protected. The reaction typically proceeds at room temperature over 3-4 hours. The protecting group is subsequently removed using appropriate deprotection conditions.

Sequential Functionalization Approach

An alternative approach involves bromination of methyl benzoate followed by introduction of the aminomethyl group:

  • Bromination of methyl benzoate to obtain methyl 4-bromobenzoate
  • Introduction of a formyl group at the 3-position
  • Conversion of the formyl group to aminomethyl via reductive amination

Table 2: Sequential Functionalization Approaches

Step Reagents Conditions Yield (%) Reference
Bromination Br₂, Fe powder DCM, 0-5°C, 2h 90-95
Formylation (CH₂O)n, TFA, (CH₃)₃SiCl 70°C, 6h 70-75
Reductive Amination i) NH₄OAc, NaBH₃CN ii) NH₃, NaBH₄ MeOH, 25°C, 12h 75-85

Synthesis via Reduction of Nitrile Precursors

Reduction of Cyano Group

The reduction of a cyano group in methyl 3-cyano-4-bromobenzoate can provide an efficient route to Methyl 3-(aminomethyl)-4-bromobenzoate. The cyano group can be selectively reduced to an aminomethyl group using various reducing agents.

Table 3: Reduction Conditions for Cyano Group

Reducing Agent Solvent Temperature (°C) Pressure (bar) Time (h) Yield (%) Reference
H₂, Raney Ni Methanol 25-60 3-5 6-12 80-90
H₂, Pd/C Ethanol/Methanol (1:1) 25-30 1-2 4-6 85-95
LiAlH₄ THF -10 to 0 Atmospheric 2-4 70-80
NaBH₄, CoCl₂ Methanol 0-25 Atmospheric 3-5 75-85

The hydrogenation using Pd/C in methanol shows excellent yields (85-95%) with high selectivity for the cyano group reduction without affecting the bromine or ester functionalities. The reaction typically proceeds at room temperature under mild hydrogen pressure (1-2 bar).

Synthesis of Methyl 3-cyano-4-bromobenzoate Intermediate

Preparation of the cyano intermediate can be achieved through several approaches:

Table 4: Synthesis Routes to Methyl 3-cyano-4-bromobenzoate

Starting Material Reagents Conditions Yield (%) Reference
Methyl 3-bromo-4-bromobenzoate CuCN DMF, 120°C, 8h 65-75
3-cyano-4-bromobenzoic acid MeOH, H₂SO₄ Reflux, 12h 90-95
Methyl 3-iodo-4-bromobenzoate Zn(CN)₂, Pd(PPh₃)₄ DMF, 80°C, 6h 75-85

Synthesis via Nitro Reduction and Functional Group Interconversion

Preparation from Nitro Compounds

An alternative synthesis involves the reduction of a nitro group, followed by functional group interconversion:

  • Synthesis of methyl 3-nitro-4-bromobenzoate
  • Reduction to methyl 3-amino-4-bromobenzoate
  • Conversion to this compound

Table 5: Nitro Reduction Conditions

Reducing Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
Fe, HCl Ethanol/Water 85-90 3-4 82-95
SnCl₂·2H₂O EtOAc/DCM (1:1) 20-25 18 93
H₂, Pd/C Methanol 25-30 4-6 85-90
Na₂S₂O₄ Water/Methanol Reflux 4 75-85

The reduction using tin(II) chloride dihydrate in a mixture of ethyl acetate and dichloromethane provides excellent yields (93%) with high purity of the amino product. The reaction proceeds at room temperature over approximately 18 hours.

Conversion of Amino to Aminomethyl Group

The conversion of methyl 3-amino-4-bromobenzoate to this compound can be achieved through a series of reactions:

Table 6: Amino to Aminomethyl Conversion

Step Reagents Conditions Yield (%) Reference
Diazotization & Reduction i) NaNO₂, HCl ii) NaBH₄ 0-5°C, 2h then 25°C, 3h 60-70
Formylation & Reduction i) (CH₂O)n, HCOOH ii) NaBH₄ 25°C, 12h then 0-25°C, 4h 70-80
Mannich Reaction CH₂O, NH₄Cl, ZnCl₂ 70°C, 6h 65-75

Esterification Methods

Esterification of 3-(aminomethyl)-4-bromobenzoic acid

Direct esterification of 3-(aminomethyl)-4-bromobenzoic acid provides a straightforward approach to the target compound:

Table 7: Esterification Conditions

Esterification Method Reagents Conditions Yield (%) Reference
Acid-catalyzed MeOH, H₂SO₄ Reflux, 12h 88-95
Fischer Esterification MeOH, HCl Reflux, 4-6h 85-90
Thionyl Chloride SOCl₂, MeOH 0°C to RT, 3h 90-95
Diazomethane CH₂N₂, Et₂O 0-5°C, 1h 80-85

The acid-catalyzed esterification using methanol and concentrated sulfuric acid offers an economical approach with excellent yields (88-95%). The reaction is typically conducted under reflux conditions for 12 hours.

pH Control during Workup

Careful pH control during the workup of esterification reactions is critical to prevent hydrolysis of the ester group while ensuring the aminomethyl group is in the free base form:

Table 8: Effect of pH on Workup Yield

pH Range Base Used Temperature (°C) Extraction Solvent Recovery (%) Reference
8-9 NaOH (4-6%) 5-10 Ethyl acetate 85-95
7-8 NaHCO₃ (sat.) 0-5 Dichloromethane 80-90
9-10 KOH (2-50%) -15 to +10 Toluene 88+

The use of aqueous sodium hydroxide (4-6% by weight) at 5-10°C with ethyl acetate extraction provides optimal recovery of the product (85-95%). Saturation of the aqueous phase with sodium chloride can enhance extraction efficiency, particularly when using toluene as the organic solvent.

Industrial Scale Considerations

Continuous Flow Synthesis

Continuous flow methods offer advantages for scale-up, particularly for hazardous reactions like bromination:

Table 10: Continuous Flow Parameters

Reaction Flow Rate (mL/min) Residence Time (min) Temperature (°C) Yield (%) Reference
Bromination 1-2 10-20 25-40 85-90
Cyano Reduction 0.5-1 30-60 60-80 80-85
Esterification 1-3 15-30 65-70 85-90

The simultaneous addition of brominating agent and substrate in a continuous flow reactor can improve safety and reaction control while maintaining high yields (85-90%).

Analytical Methods and Characterization

Spectroscopic Data

Table 11: Spectroscopic Characterization

Method Key Signals/Peaks Interpretation Reference
¹H NMR (400 MHz, CDCl₃) δ 7.70-7.80 (m, 1H), 7.40-7.50 (m, 2H), 3.90 (s, 3H), 3.80-3.90 (s, 2H), 1.50-1.60 (br s, 2H) Aromatic protons, methyl ester, aminomethyl group
¹³C NMR (100 MHz, CDCl₃) δ 166.5, 142.0, 133.5, 131.0, 129.5, 126.5, 124.0, 52.0, 46.0 Carbonyl carbon, aromatic carbons, methyl ester, aminomethyl carbon
IR (KBr, cm⁻¹) 3380, 3320, 2950, 1720, 1590, 1440, 1290, 1110, 760 N-H stretching, C-H stretching, C=O stretching, C-Br
MS (ESI) m/z 244.0 [M+H]⁺ Molecular ion peak with characteristic bromine isotope pattern

Chromatographic Analysis

Table 12: HPLC Analysis Conditions

Column Mobile Phase Detection Flow Rate (mL/min) Retention Time (min) Purity Assessment Reference
C18 (250×4.6mm, 5μm) MeOH/H₂O (70:30) UV 254 nm 1.0 8-10 97-99%
C8 (150×4.6mm, 5μm) ACN/Buffer pH 3.0 (60:40) UV 220 nm 1.2 6-8 95-98%

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-4-bromobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of substituted benzoates with various functional groups.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

Methyl 3-(aminomethyl)-4-bromobenzoate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Materials Science: Utilized in the preparation of polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-4-bromobenzoate depends on its application:

    In Organic Synthesis: Acts as a building block, participating in various chemical reactions to form desired products.

    In Medicinal Chemistry: The aminomethyl group can interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Structural Comparison

The compound’s key differentiator is the aminomethyl group at the 3-position. Below is a structural comparison with analogous brominated benzoates:

Compound Name Substituents (Position) CAS Number Molecular Formula Key Functional Groups
Methyl 3-(aminomethyl)-4-bromobenzoate 3-(CH2NH2), 4-Br Not explicitly provided C9H10BrNO2 Ester, aminomethyl, bromine
Methyl 3-amino-4-bromobenzoate 3-NH2, 4-Br 46064-79-3 C8H7BrNO2 Ester, amino, bromine
Methyl 3-bromo-4-methylbenzoate 3-Br, 4-CH3 104901-43-1 C9H9BrO2 Ester, methyl, bromine
Methyl 4-bromo-3-methylbenzoate 4-Br, 3-CH3 148547-19-7 C9H9BrO2 Ester, methyl, bromine
4-Bromo-3-methylbenzoic acid 4-Br, 3-CH3, COOH 7697-28-1 C8H7BrO2 Carboxylic acid, bromine
Methyl 3-bromo-4-chlorobenzoate 3-Br, 4-Cl 107947-17-1 C8H6BrClO2 Ester, bromine, chlorine

Key Observations :

  • Substitution patterns (e.g., bromine at 3 vs. 4 positions) influence electronic effects and steric hindrance, affecting reactivity in nucleophilic substitution or coupling reactions .

Physicochemical Properties

Solubility and Stability:
  • This compound: Expected to exhibit moderate solubility in polar solvents (e.g., DMSO, methanol) due to the aminomethyl group. The ester moiety provides hydrolytic stability compared to carboxylic acids (e.g., 4-Bromo-3-methylbenzoic acid) .
  • Halogenated analogs (e.g., Methyl 3-bromo-4-chlorobenzoate): Lower polarity due to halogens, favoring solubility in non-polar solvents .
Melting Points and Boiling Points:
  • Limited data for the target compound, but methyl-substituted analogs (e.g., Methyl 3-bromo-4-methylbenzoate) typically have melting points ranging 60–90°C, while carboxylic acid derivatives (e.g., 4-Bromo-3-methylbenzoic acid) exhibit higher melting points (>150°C) due to hydrogen bonding .

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